molecular formula C8H16N6O2 B14732281 (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide CAS No. 4904-47-6

(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide

Cat. No.: B14732281
CAS No.: 4904-47-6
M. Wt: 228.25 g/mol
InChI Key: SRZBDYPXDAMGRV-JTAXDKCCSA-N
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Description

(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple hydrazine and carboxamide functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Hydrazine Derivatization: Starting with a suitable hydrazine derivative, the compound undergoes a series of condensation reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with biomolecules and potential as a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated, including its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The compound’s hydrazine and carboxamide groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)pentan-2-ylidene]hydrazine-1-carboxamide
  • (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)butan-2-ylidene]hydrazine-1-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide exhibits unique reactivity due to its specific structural configuration. The presence of additional carbon atoms in the hexan-2-ylidene chain can influence its chemical behavior and interactions with other molecules.

Properties

CAS No.

4904-47-6

Molecular Formula

C8H16N6O2

Molecular Weight

228.25 g/mol

IUPAC Name

[(E)-[(5Z)-5-(carbamoylhydrazinylidene)hexan-2-ylidene]amino]urea

InChI

InChI=1S/C8H16N6O2/c1-5(11-13-7(9)15)3-4-6(2)12-14-8(10)16/h3-4H2,1-2H3,(H3,9,13,15)(H3,10,14,16)/b11-5-,12-6+

InChI Key

SRZBDYPXDAMGRV-JTAXDKCCSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/CC/C(=N\NC(=O)N)/C

Canonical SMILES

CC(=NNC(=O)N)CCC(=NNC(=O)N)C

Origin of Product

United States

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